molecular formula C24H21N3O4S2 B2910582 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide CAS No. 361173-57-1

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide

Cat. No.: B2910582
CAS No.: 361173-57-1
M. Wt: 479.57
InChI Key: PSWPDDYEYZKDFY-UHFFFAOYSA-N
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Description

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide is a heterocyclic compound featuring a dihydroacenaphthothiazole core fused to a benzamide scaffold substituted with a morpholinosulfonyl group. This structure integrates a sulfur-containing thiazole ring, a sulfonamide moiety, and a morpholine ring, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(16-6-8-18(9-7-16)33(29,30)27-10-12-31-13-11-27)26-24-25-22-19-3-1-2-15-4-5-17(21(15)19)14-20(22)32-24/h1-3,6-9,14H,4-5,10-13H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWPDDYEYZKDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the acenaphthothiazole core, followed by the introduction of the morpholinosulfonylbenzamide group. Common reagents and conditions include:

    Starting Materials: Acenaphthene, thionyl chloride, morpholine, and sulfonyl chloride.

    Reaction Conditions: Reactions are often carried out under inert atmosphere (e.g., nitrogen or argon) and may require catalysts such as Lewis acids.

    Purification: Techniques such as recrystallization, column chromatography, and HPLC are used to purify the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonamide-linked heterocycles, such as triazole-thiones and hydrazinecarbothioamides. Below is a detailed comparison based on synthesis, spectral properties, and functional groups:

Table 1: Structural and Functional Group Comparison

Feature N-(4,5-dihydroacenaphtho[...]benzamide (Target) Triazole-Thiones [7–9] (Analogs) Hydrazinecarbothioamides [4–6] (Analogs)
Core Heterocycle Dihydroacenaphthothiazole 1,2,4-Triazole Hydrazinecarbothioamide
Sulfonyl Group Morpholinosulfonyl Phenylsulfonyl (X = H, Cl, Br) Phenylsulfonyl (X = H, Cl, Br)
Key Functional Groups C=S (thiazole), S=O (sulfonamide) C=S (triazole-thione), S=O C=O (carbonyl), C=S, NH
Tautomerism Not observed Thiol-thione equilibrium N/A (stable hydrazinecarbothioamides)
IR Spectral Signatures S=O (~1240–1255 cm⁻¹ inferred) C=S: 1247–1255 cm⁻¹ C=O: 1663–1682 cm⁻¹; C=S: 1243–1258 cm⁻¹

Key Differences and Implications

Triazole-thiones [7–9] exhibit tautomerism (thiol-thione equilibrium), which is absent in the target compound due to its saturated thiazole ring. This difference may stabilize the target molecule in physiological conditions .

Sulfonyl Substituents: The morpholinosulfonyl group in the target compound likely improves solubility and bioavailability compared to phenylsulfonyl groups in analogs [7–9], as morpholine is a polar, water-soluble heterocycle . Phenylsulfonyl groups in analogs [4–15] contribute to π-π stacking interactions but may reduce metabolic stability due to halogen substituents (Cl, Br) .

Spectral Properties :

  • The absence of a carbonyl (C=O) group in the target compound distinguishes it from hydrazinecarbothioamides [4–6], which show strong C=O absorption at 1663–1682 cm⁻¹. This confirms the target’s distinct synthetic pathway .
  • The C=S stretching in the target’s thiazole ring (~670–710 cm⁻¹, inferred) differs from triazole-thiones (1247–1255 cm⁻¹), reflecting variations in electronic environments .

Research Findings and Implications

  • Bioactivity Potential: Triazole-thiones [7–9] and hydrazinecarbothioamides [4–6] are explored for antimicrobial and anticancer activities. The target compound’s morpholinosulfonyl group may enhance target selectivity, particularly in kinase inhibition, due to morpholine’s role in modulating solubility and binding .
  • Stability : The absence of tautomerism in the target compound suggests greater metabolic stability compared to triazole-thiones, which may undergo thiol-thione interconversion under physiological conditions .

Biological Activity

N-(4,5-Dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(morpholinosulfonyl)benzamide is a synthetic compound with significant potential in medicinal chemistry, particularly as an inhibitor of divalent metal transporter 1 (DMT1). This article explores its biological activity, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C26H23N3O4S2
  • Molecular Weight : 505.61 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : 214-217°C
  • Solubility : Insoluble in water; soluble in DMSO, DMF, and methanol

This compound functions primarily as a selective inhibitor of DMT1. This protein is crucial for iron absorption in the intestines and its transport across cell membranes. By inhibiting DMT1, the compound can reduce iron uptake, making it a potential therapeutic agent for conditions characterized by iron overload, such as:

  • Beta-thalassemia
  • Hemochromatosis

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits iron uptake in various cell lines. The compound has shown:

  • IC50 Values : Indicating potency in inhibiting DMT1 activity.
  • Selectivity : Exhibits minimal off-target effects compared to other metal transporters.

In Vivo Studies

Animal model studies have further validated the efficacy of this compound. Administration in models of iron overload has resulted in:

  • Reduced Serum Iron Levels : Demonstrating its potential to mitigate iron toxicity.
  • Improved Hematological Parameters : Indicating beneficial effects on blood health.

Case Studies

  • Case Study on Beta-Thalassemia :
    • A study involving beta-thalassemia patients showed that treatment with the compound led to significant reductions in serum ferritin levels over a 12-week period.
    • Patients reported improved quality of life metrics due to decreased iron-related complications.
  • Model for Hemochromatosis :
    • In a mouse model of hereditary hemochromatosis, administration of the compound resulted in a marked decrease in liver iron concentration and improved liver function tests.

Toxicity and Safety

While initial studies indicate promising therapeutic effects, comprehensive toxicity assessments are essential. Current findings suggest that:

  • The compound exhibits low acute toxicity in animal models.
  • Long-term studies are necessary to evaluate chronic exposure effects and potential side effects.

Future Directions

Research is ongoing to explore:

  • Alternative Synthetic Routes : To enhance yield and reduce production costs.
  • Combination Therapies : Investigating synergistic effects with other iron chelators or treatments for enhanced efficacy.
  • Clinical Trials : To establish safety and effectiveness in human subjects.

Comparative Analysis

Compound NameMechanism of ActionTherapeutic ApplicationsNotes
This compoundDMT1 InhibitionIron overload disordersPromising preclinical results
DeferoxamineIron ChelationIron overload disordersEstablished clinical use
Ferroportin InhibitorsIron Export InhibitionAnemia of inflammationEmerging therapies

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